3-Chloro-4-methylphenyl ethyl sulfide
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Overview
Description
3-Chloro-4-methylphenyl ethyl sulfide is an organic compound with the molecular formula C9H11ClS It is a derivative of phenyl ethyl sulfide, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylphenyl ethyl sulfide typically involves the reaction of 3-chloro-4-methylphenyl thiol with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the ethyl halide, resulting in the formation of the desired sulfide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylphenyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Sodium amide (NaNH2), ethanol (EtOH) as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl ethyl sulfides.
Scientific Research Applications
3-Chloro-4-methylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-Chloro-4-methylphenyl ethyl sulfide exerts its effects involves the formation of covalent bonds with nucleophilic sites in target molecules. The chlorine atom and the sulfide group can participate in nucleophilic substitution and oxidation-reduction reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylphenyl ethyl sulfide
- 3-Chloro-4-methylphenyl methyl sulfide
- 3-Bromo-4-methylphenyl ethyl sulfide
Uniqueness
3-Chloro-4-methylphenyl ethyl sulfide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This structural arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-chloro-4-ethylsulfanyl-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFQKNJDKAHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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